molecular formula C11H12N2O3 B2962885 1-(2-Nitrophenyl)piperidin-4-one CAS No. 218610-21-0

1-(2-Nitrophenyl)piperidin-4-one

Cat. No.: B2962885
CAS No.: 218610-21-0
M. Wt: 220.228
InChI Key: KFCBYJUYIXACNE-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperidin-4-one (CAS 19125-34-9) is an organic solid with a molecular formula of C12H14O and a molecular weight of 174.24 g/mol . This compound exhibits distinctive physical characteristics, including a melting point of 36.5-37.2 °C . This chemical scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel antiviral agents. Structurally related 1,4,4-trisubstituted piperidines, synthesized from piperidone precursors like this compound, have demonstrated promising low micromolar activity against human coronaviruses, including SARS-CoV-2 . These compounds represent a unique class of non-covalent inhibitors that target the viral Main Protease (M pro ), a key enzyme in the coronavirus lifecycle responsible for polyprotein processing . The piperidine moiety is a privileged structure in drug design, enabling the exploration of diverse pharmacological activities through efficient synthetic strategies such as the Ugi multi-component reaction . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-(2-nitrophenyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-9-5-7-12(8-6-9)10-3-1-2-4-11(10)13(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCBYJUYIXACNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with piperidin-4-one under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium chlorite under a CO2 atmosphere.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted piperidinones: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-(2-Nitrophenyl)piperidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(2-nitrophenyl)piperidin-4-one with structurally analogous piperidin-4-one derivatives, highlighting key substituents, molecular weights, and reported properties:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
This compound 2-nitrophenyl at N1 220.23 Precursor for alkaloid synthesis; nitro group enhances electrophilicity
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine 2,5-dimethoxy-4-nitrophenyl at N1 280.28 Enhanced solubility due to methoxy groups; potential CNS activity
1-(2-Nitrophenylthio)-2,2,6,6-tetramethylpiperidin-4-one 2-nitrophenylthio at N1; tetramethyl groups 324.43 Improved steric hindrance; redox-active sulfur moiety
1-[(Pyridin-2-yl)methyl]piperidin-4-one Pyridin-2-ylmethyl at N1 190.25 Increased solubility; metal coordination potential
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one 4-methylthiazole at N1 196.27 Antimicrobial activity; heterocyclic bioisostere
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one Chloroacetyl and trimethoxyphenyl groups 588.06 Cytotoxic properties; anticancer research

Physicochemical Properties

  • Solubility : The 2-nitrophenyl group in this compound reduces aqueous solubility compared to analogs with polar substituents (e.g., 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one , , which has a morpholine ring enhancing hydrophilicity) .
  • Stability : Nitro groups increase oxidative stability but may render the compound photolabile. In contrast, sulfur-containing derivatives (e.g., 1-(2-nitrophenylthio)-piperidin-4-one ) are prone to redox reactions .

Biological Activity

1-(2-Nitrophenyl)piperidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a nitrophenyl group. The synthesis typically involves the condensation of 2-nitroaniline with piperidin-4-one under specific conditions to yield the target compound. The general reaction scheme can be summarized as follows:

2 Nitroaniline+Piperidin 4 one1 2 Nitrophenyl piperidin 4 one\text{2 Nitroaniline}+\text{Piperidin 4 one}\rightarrow \text{1 2 Nitrophenyl piperidin 4 one}

Biological Activity

This compound has been evaluated for various biological activities, including:

1. Anticancer Activity
Several studies have investigated the cytotoxic effects of piperidine derivatives on cancer cell lines. For instance, a series of related compounds demonstrated significant cytotoxicity against human cancer cell lines, with some derivatives showing submicromolar IC50 values, indicating potent activity against malignancies .

Table 1: Cytotoxicity Data of Piperidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHSC-20.510
3,5-bis(benzylidene)piperidin-4-oneHL-600.315
N-acyl analogsHSC-40.212

2. Antibacterial Activity
The antibacterial properties of nitrophenyl piperidine derivatives have also been explored. Compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against multi-drug resistant strains .

Table 2: Antibacterial Activity Against Various Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Acinetobacter baumannii8 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in its reactivity and interaction with biological targets, potentially leading to the inhibition of key enzymes involved in cell proliferation and survival .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various piperidine derivatives, it was found that compounds bearing the nitrophenyl moiety exhibited enhanced cytotoxicity against leukemia cells compared to their non-nitro counterparts. The study highlighted the importance of substituent position on the phenyl ring in modulating biological activity .

Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of nitrophenyl piperidine derivatives against resistant bacterial strains. Results indicated that modifications to the piperidine ring could significantly enhance antibacterial potency, suggesting potential pathways for drug development targeting resistant infections .

Q & A

Q. What are the standard synthetic routes for 1-(2-Nitrophenyl)piperidin-4-one, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidin-4-one derivatives are often functionalized by reacting with nitro-substituted aryl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) using a base like K₂CO₃ . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity optimization requires monitoring by HPLC or GC-MS, with adjustments to reaction time, temperature, and stoichiometric ratios of reagents .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm the nitro group’s para-substitution and piperidinone ring conformation. For example, the carbonyl (C=O) resonance appears at ~205–210 ppm in ¹³C NMR .
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 235.1 for C₁₁H₁₀N₂O₃) .

Q. How should researchers handle safety protocols for this compound?

Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a cool, dry place (<25°C) away from oxidizers.
  • Dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides precise bond lengths and angles. For example, the nitro group’s orientation (ortho vs. para) can be confirmed via torsional angles in the crystal lattice. Discrepancies between computational models (e.g., DFT) and experimental data may arise from crystal packing effects, which can be mitigated by refining hydrogen-bonding networks .

Q. What strategies optimize the compound’s reactivity in multi-step syntheses?

  • Protection/Deprotection : Temporarily mask the ketone group using ethylene glycol to prevent unwanted nucleophilic attacks during subsequent reactions .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups to the piperidinone ring. Optimize ligand choice (e.g., XPhos) and solvent (toluene/water) for higher yields .

Q. How do steric and electronic effects influence biological activity in derivatives?

  • Steric Effects : Bulky substituents at the 2-nitrophenyl position reduce binding affinity to enzymes like cytochrome P450.
  • Electronic Effects : The nitro group’s electron-withdrawing nature enhances electrophilicity, increasing reactivity in Michael addition reactions. Comparative studies with 1-(4-Nitrophenyl)piperidin-4-one show altered pharmacokinetic profiles due to resonance stabilization differences .

Q. What analytical methods validate trace impurities in bulk samples?

  • LC-MS/MS : Detect nitrophenyl byproducts (e.g., 2-nitrophenol) at ppm levels using a C18 column and 0.1% formic acid mobile phase .
  • XRD Pawley Refinement : Quantify amorphous vs. crystalline impurities in bulk powder .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

Contradictions may arise from polymorphic forms. For example, the γ-polymorph (needle crystals) dissolves readily in methanol, while the β-form (platelets) prefers dichloromethane. Validate via DSC (melting point differences) and PXRD .

Q. Why do computational and experimental LogP values differ?

DFT calculations often underestimate the nitro group’s solvation effects. Experimental LogP (octanol/water partition coefficient) should be measured via shake-flask method with UV detection at λ = 270 nm (nitro absorption band) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 8.02 (d, J=8 Hz, Ar-H), δ 3.85 (t, piperidinone)
¹³C NMRδ 205.2 (C=O), δ 148.5 (NO₂)
IR (ATR)1702 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
2-NitrophenolHydrolysis of nitro groupUse anhydrous conditions
Piperidin-4-one dimerAldol condensationLower reaction temperature

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